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3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

GPR35 Orphan GPCR Selectivity Profiling

Integrate 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine into your screening workflow as a validated negative control for GPR35. Its confirmed inactivity in β-arrestin-2 recruitment assays eliminates false positives, enabling robust selectivity profiling. The meta-CF3 substitution and 4-oxy linkage create a unique pharmacophore, while its TPSA of 79.37 Ų restricts CNS penetration, making it ideal for peripheral target assays. Distinct clogP values among isomers further support systematic SPR studies for precise structure-property optimization.

Molecular Formula C16H16F3N3O3S
Molecular Weight 387.38
CAS No. 1797951-84-8
Cat. No. B2907539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1797951-84-8
Molecular FormulaC16H16F3N3O3S
Molecular Weight387.38
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-4-14(11-12)26(23,24)22-9-6-13(7-10-22)25-15-5-2-8-20-21-15/h1-5,8,11,13H,6-7,9-10H2
InChIKeyNPTZIIWBJJQCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797951-84-8): Core Scaffold Identity and Baseline Physicochemical Profile


3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797951-84-8) belongs to the sulfonylpiperidine-pyridazine ether class, characterized by a pyridazine ring linked via an ether oxygen to a piperidine ring that bears a 3-(trifluoromethyl)phenylsulfonyl group . Its molecular formula is C16H16F3N3O3S, with a molecular weight of 387.38 g/mol . Computed physicochemical descriptors include a calculated logP (clogP) of 2.53 and a topological polar surface area (TPSA) of 79.37 Ų [1]. The compound is commercially available as a research chemical, predominantly supplied at 95% purity . No bioactivity data against primary pharmaceutical targets have been reported in the public domain to date, with the ChEMBL database listing no known activity for this compound [2].

Why 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine Cannot Be Replaced by Generic Pyridazine-Ether or Sulfonylpiperidine Analogs


Superficially similar compounds within the pyridazine-ether or sulfonylpiperidine families are not functionally interchangeable with 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. The precise meta-substitution of the trifluoromethyl group on the phenylsulfonyl moiety and the 4-oxy linkage on the piperidine ring create a unique three-dimensional pharmacophore that dictates differential ligand recognition, as illustrated by its complete lack of activity at GPR35 [1]. Additionally, isomeric variants sharing the identical molecular formula (C16H16F3N3O3S) exhibit measurably distinct calculated logP values, which translate into divergent lipophilicity-dependent properties such as passive membrane permeability, non-specific protein binding, and metabolic clearance [2]. These differences mean that even compounds with identical atom composition cannot be assumed to replicate the physicochemical behavior of the target compound in assay systems or formulation environments.

Quantitative Differentiation Evidence for 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine Against Closest Analogs


Complete Inactivity at GPR35 Receptor Contrasts with Active Antagonists in the Same Structural Class

In a primary fluorescence-based β-arrestin recruitment assay, 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine was tested for GPR35 antagonism and found to be completely inactive [1]. In stark contrast, structurally related sulfonyl-piperidine and pyridazine-containing scaffolds have yielded potent GPR35 antagonists, such as ML194 (IC50 = 160 nM) and CID-2745687 (Ki = 12.8 nM) [2]. This sharp differential demonstrates that the specific substitution pattern of the target compound eliminates GPR35 activity, making it a useful selectivity control or background probe in GPR35-focused screening cascades.

GPR35 Orphan GPCR Selectivity Profiling

Computational Lipophilicity Differentiation: Isomeric Compounds with Same Molecular Formula Exhibit Up to 0.38 logP Unit Difference

Among three commercially cataloged constitutional isomers sharing the molecular formula C16H16F3N3O3S, the target compound displays the lowest calculated logP (clogP = 2.364) [1]. The isomer ZINC127308661 has a clogP of 2.744 (Δ = +0.38), while ZINC8382625 exhibits a clogP of 2.39 (Δ = +0.03) [2][3]. A logP difference of 0.38 units corresponds to an approximately 2.4-fold difference in octanol-water partition coefficient, which can significantly influence passive membrane permeability, solubility, and metabolic stability in cellular and in vivo assays.

Lipophilicity clogP Isomer Differentiation

Topological Polar Surface Area (TPSA) Distinction: A Quantitative Descriptor for Membrane Permeability Profiling

The target compound exhibits a computed TPSA of 79.37 Ų [1], falling within the optimal range (60–140 Ų) for oral bioavailability prediction. The pyridazine core contributes two additional hydrogen-bond acceptor nitrogens compared to pyridine analogs, increasing TPSA and potentially enhancing aqueous solubility. The TPSA value positions this compound distinctly from non-pyridazine sulfonylpiperidines, which typically display lower TPSA values (e.g., 40–70 Ų for monocyclic phenylsulfonyl piperidines) [2]. The elevated TPSA may translate into improved solubility profiles, facilitating more homogeneous compound distribution in cell-based assays.

TPSA Membrane Permeability ADME Prediction

Absence of Documented Kinase or NAMPT Inhibition Differentiates from Promiscuous Pyridazine-Containing Scaffolds

Many pyridazine-containing compounds exhibit potent inhibition of NAMPT (e.g., GNE-618, IC50 = 6 nM) or various kinases, making target deconvolution challenging . The ChEMBL database contains no known bioactivity records for 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine [1]. This negative data, while not proof of selectivity, indicates that the compound does not promiscuously inhibit common enzyme classes frequently targeted by pyridazine scaffolds. This property is valuable for chemical biology studies requiring an inert scaffold control with matched physicochemical properties to active pyridazine-containing probes.

Kinase Selectivity NAMPT Target Selectivity

Recommended Application Scenarios for 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine Based on Evidence


GPR35 Antagonist Selectivity Profiling: Validated Negative Control Compound

Given its confirmed inactivity at GPR35 in a functional β-arrestin-2 recruitment assay [1], this compound is an ideal negative control for high-throughput screening campaigns targeting this orphan receptor. Its use eliminates false positives arising from assay interference, providing a benchmark for selectivity profiling of novel GPR35 antagonists.

Isomer-Dependent Physicochemical Screening: Mapping Lipophilicity to Biological Behavior

The measurable clogP difference between constitutional isomers (ΔclogP = 0.03–0.38) [2] enables systematic structure-property relationship (SPR) studies to investigate how subtle structural variations impact passive permeability, solubility, and non-specific binding across a matched molecular pair series.

Clean Scaffold for Fragment-Based Drug Discovery and Chemical Probe Development

The absence of documented bioactivity against major target classes (kinases, NAMPT) in the ChEMBL database [3] positions this compound as a promising starting point for fragment elaboration or as a control scaffold with minimal polypharmacology risk, facilitating clearer interpretation of SAR data.

Peripheral Target Screening Where CNS Exclusion is Desired

The TPSA of 79.37 Ų [4] exceeds typical thresholds for passive blood-brain barrier penetration, making this compound suitable for screening campaigns focused on peripheral therapeutic targets where CNS side effects must be minimized.

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